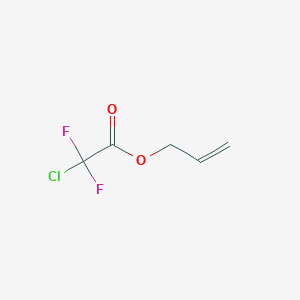

Allyl chlorodifluoroacetate

Vue d'ensemble

Description

Allyl chlorodifluoroacetate is an organofluorine compound with the molecular formula C5H5ClF2O2 It is a fluorinated ester synthesized by the reaction of allyl alcohol and chlorodifluoroacetic acid

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allyl chlorodifluoroacetate can be synthesized through the reaction of allyl alcohol with chlorodifluoroacetic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to neutralize the acid and facilitate the esterification process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps, such as distillation or recrystallization, to obtain the desired purity of the compound.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Addition Reactions: The compound can participate in addition reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Reformatsky-Claisen Rearrangement: This reaction involves the rearrangement of this compound in the presence of zinc dust, leading to the formation of difluoroacid derivatives.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

Electrophiles: Various electrophiles, such as alkyl halides and carbonyl compounds, can be used in addition reactions.

Catalysts: Zinc dust is commonly used in the Reformatsky-Claisen rearrangement.

Major Products:

Substitution Products: Amines, thiols, and other substituted derivatives.

Addition Products: New carbon-carbon or carbon-heteroatom bonds.

Rearranged Products: Difluoroacid derivatives.

Applications De Recherche Scientifique

Reformatsky-Claisen Rearrangement

One of the primary applications of ACDFA is in the Reformatsky-Claisen rearrangement, where it acts as a precursor to synthesize 2,2-difluoro-4-pentenoic acid derivatives. This transformation is achieved using zinc and silylating reagents, resulting in α-fluorocarboxylic acids that can further be modified into biologically active compounds, such as HIV protease inhibitors .

| Reaction Type | Reagents | Products | Yield |

|---|---|---|---|

| Reformatsky-Claisen Rearrangement | ACDFA, Zn, TMSCl | 2,2-Difluoro-4-pentenoic acid derivatives | 43% |

Difluoromethylation Reactions

ACDFA is also employed for difluoromethylation reactions, where it serves as a source of difluorocarbene. This is particularly useful in synthesizing difluoromethyl ethers and other fluorinated compounds that exhibit enhanced biological activity. For instance, the difluoromethylation of phenolic compounds has been reported to yield significant products for pharmaceutical applications .

Synthesis of Bioactive Compounds

The derivatives obtained from ACDFA are crucial in developing drugs with enhanced efficacy and selectivity. For example, intermediates derived from the Reformatsky-Claisen rearrangement have been transformed into modified nucleosides that show promise as antiviral agents . These compounds often mimic natural substrates, allowing them to interfere with biological processes effectively.

Case Studies

- HIV Protease Inhibitors : ACDFA-derived compounds have been synthesized and evaluated for their activity against HIV protease. The structural modifications introduced through the use of ACDFA significantly enhance the binding affinity and selectivity towards the enzyme .

- Fluorinated Pharmaceuticals : The application of ACDFA in synthesizing fluorinated pharmaceuticals has gained attention due to the unique properties imparted by fluorine atoms. These modifications often lead to improved pharmacokinetic profiles and metabolic stability .

Mécanisme D'action

The mechanism of action of allyl chlorodifluoroacetate involves its ability to participate in various chemical reactions due to the presence of the chlorodifluoroacetate group. This group can act as a source of difluorocarbene, which is a highly reactive intermediate that can undergo insertion and addition reactions with various substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.

Comparaison Avec Des Composés Similaires

Allyl trifluoroacetate: Similar in structure but contains an additional fluorine atom.

Chlorodifluoroacetic acid: The parent acid from which allyl chlorodifluoroacetate is derived.

Difluorocyclopropane derivatives: Compounds with similar fluorine-containing functional groups.

Uniqueness: this compound is unique due to its ability to act as a source of difluorocarbene, which allows it to participate in a wide range of chemical reactions.

Activité Biologique

Allyl chlorodifluoroacetate (ACDF), with the molecular formula CHClFO, is an organofluorine compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This article delves into the biological activity of ACDF, including its mechanisms of action, applications, and relevant research findings.

Overview of this compound

ACDF is synthesized through the reaction of allyl alcohol with chlorodifluoroacetic acid. Its structure features both an allylic group and a chlorodifluoroacetate moiety, contributing to its reactivity in various chemical transformations. The compound is primarily utilized as a building block in the synthesis of complex fluorinated molecules, which are valuable in drug development and materials science.

Target of Action: ACDF is involved in the synthesis of complex molecules through allylic substitution reactions. It is particularly noted for undergoing oxidative allylic C–H functionalization, facilitated by group IX-metal catalysis, which allows for the efficient preparation of gem-difluoroalkenes.

Biochemical Pathways: The compound's reactivity enables it to participate in various biochemical pathways, leading to the formation of drug-like molecules with high functional group tolerance. This characteristic is critical for developing pharmaceuticals with enhanced efficacy and specificity.

Medicinal Chemistry Applications

ACDF has been explored for its potential anti-inflammatory and anticancer activities. Research indicates that compounds derived from ACDF can serve as precursors for synthesizing biologically active molecules, including second-generation HIV protease inhibitors . The synthesis process often involves the Reformatsky-Claisen rearrangement, which has been successfully applied to generate difluorinated carboxylic acids that are crucial in medicinal chemistry .

Case Studies and Research Findings

-

Anti-Cancer Activity:

- In a study examining various fluorinated compounds, derivatives of ACDF demonstrated significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- The mechanism involves the formation of reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells.

-

Anti-Inflammatory Effects:

- Preliminary studies have indicated that ACDF derivatives may inhibit inflammatory pathways, although detailed mechanisms remain under investigation. These findings highlight the compound's versatility in therapeutic applications.

-

Synthesis of Nucleoside Analogues:

- ACDF has been employed as a key starting material in synthesizing 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides, which are important in antiviral therapies. The stereoselective synthesis facilitated by ACDF is crucial for establishing the desired molecular configurations necessary for biological activity .

Comparison with Related Compounds

The biological activity of ACDF can be compared with other allylic compounds such as allyl chloride and allyl bromide, which have been studied for their mutagenic properties and interactions with DNA.

Safety and Hazards

While ACDF shows promise in various applications, safety assessments are crucial. Studies on related compounds indicate potential mutagenicity and carcinogenicity; thus, further research is necessary to evaluate the safety profile of ACDF specifically. Understanding its interaction with biological systems will be essential for determining its therapeutic viability .

Future Directions

Research on this compound continues to evolve, focusing on:

- Mechanistic Studies: Further elucidation of its biochemical pathways and interactions with biological targets.

- Therapeutic Development: Exploring its derivatives for specific therapeutic applications, particularly in oncology and virology.

- Safety Assessments: Comprehensive toxicological studies to establish a clear safety profile.

Propriétés

IUPAC Name |

prop-2-enyl 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOSMQFOBYVXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434085 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118337-48-7 | |

| Record name | Allyl chlorodifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of allyl chlorodifluoroacetate in the synthesis of 2',3'-dideoxy-6',6'-difluoro-2'-thionucleosides?

A1: this compound serves as a key starting material in the synthesis. It undergoes a TMSCl/pyridine-induced stereoselective Reformatskii-Claisen rearrangement, which is crucial for establishing the desired stereochemistry in the final 2',3'-dideoxy-6',6'-difluoro-2'-thionucleoside analogs. [, ]

Q2: Why is the stereoselective synthesis of these nucleoside analogs important?

A2: The stereoselective synthesis is particularly important because these nucleoside analogs are designed to mimic naturally occurring nucleosides like L-OddC and 3TC. These natural compounds exhibit potent antiviral activity. By controlling the stereochemistry during synthesis, researchers aim to create analogs with improved pharmacological properties, such as enhanced activity and selectivity towards specific viral targets. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.